Ethyl Flurbiprofen
Overview
Description
Ethyl Flurbiprofen is a derivative of Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the phenylalkanoic acid family It is primarily used for its anti-inflammatory, analgesic, and antipyretic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ethyl Flurbiprofen involves several key steps:
Preparation of (2-fluoro-[1,1’-biphenyl]-4-yl) magnesium bromide: This is achieved by reacting 2-fluoro-4-bromobiphenyl with metal magnesium at temperatures between 40-65°C.
Formation of Flurbiprofen Ethyl Ester: The (2-fluoro-[1,1’-biphenyl]-4-yl) magnesium bromide is then reacted with ethyl 2-bromopropionate in the presence of a nickel catalyst.
Hydrolysis: The resulting Flurbiprofen Ethyl Ester is hydrolyzed to obtain Flurbiprofen Sodium.
Precipitation: Flurbiprofen Sodium is dissolved in water, and acid is added to adjust the pH, leading to the precipitation of Flurbiprofen.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available and cost-effective reagents, ensuring high yield, purity, and reproducibility .
Chemical Reactions Analysis
Ethyl Flurbiprofen undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It undergoes substitution reactions, particularly in the presence of halogens or other electrophiles.
Common reagents used in these reactions include trifluoroacetic anhydride, which is used for derivatization and analysis . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl Flurbiprofen has a wide range of scientific research applications:
Mechanism of Action
Ethyl Flurbiprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the conversion of arachidonic acid to prostaglandins. This inhibition reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are part of the prostaglandin synthesis pathway .
Comparison with Similar Compounds
Ethyl Flurbiprofen is compared with other similar compounds such as:
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Ketoprofen: Known for its potent anti-inflammatory effects.
Naproxen: Widely used for its long-lasting pain relief.
This compound is unique due to its specific molecular structure, which provides distinct pharmacokinetic and pharmacodynamic properties .
Similar Compounds
- Ibuprofen
- Ketoprofen
- Naproxen
- Diclofenac
- Indometacin
These compounds share similar therapeutic uses but differ in their chemical structures and specific effects .
Properties
IUPAC Name |
ethyl 2-(3-fluoro-4-phenylphenyl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO2/c1-3-20-17(19)12(2)14-9-10-15(16(18)11-14)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYXQCWLSQSIJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC(=C(C=C1)C2=CC=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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